molecular formula C18H19BrN2O2 B10905171 N'-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B10905171
M. Wt: 375.3 g/mol
InChI Key: YPUMDSFSSDYRNN-UDWIEESQSA-N
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Description

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a propylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2-bromobenzaldehyde with 2-(4-propylphenoxy)acetic acid hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of a propyl group.

    N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-5-14-8-10-16(11-9-14)23-13-18(22)21-20-12-15-6-3-4-7-17(15)19/h3-4,6-12H,2,5,13H2,1H3,(H,21,22)/b20-12+

InChI Key

YPUMDSFSSDYRNN-UDWIEESQSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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